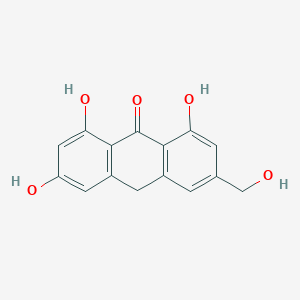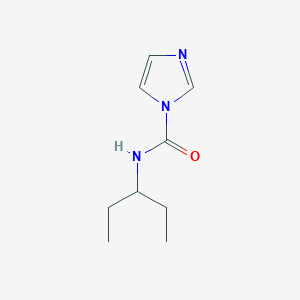
N-(1-ethylpropyl)-1H-imidazole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-ethylpropyl)-1H-imidazole-1-carboxamide is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of applications in various fields such as pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethylpropyl)-1H-imidazole-1-carboxamide typically involves the reaction of 1H-imidazole-1-carboxylic acid with 1-ethylpropylamine. The reaction is carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, which facilitates the formation of the amide bond. The reaction conditions usually involve mild temperatures and an inert atmosphere to prevent any side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the high purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethylpropyl)-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of substituted imidazole compounds with varying functional groups.
Scientific Research Applications
N-(1-ethylpropyl)-1H-imidazole-1-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives, which are valuable in various chemical reactions and processes.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.
Medicine: this compound and its derivatives have potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1-ethylpropyl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. In the case of antimicrobial activity, the compound may disrupt the cell membrane or interfere with essential cellular processes, leading to the death of the microorganism.
Comparison with Similar Compounds
N-(1-ethylpropyl)-1H-imidazole-1-carboxamide can be compared with other imidazole derivatives, such as:
- N-(1-methylpropyl)-1H-imidazole-1-carboxamide
- N-(1-ethylbutyl)-1H-imidazole-1-carboxamide
- N-(1-ethylpropyl)-2H-imidazole-2-carboxamide
These compounds share similar structural features but differ in the length and branching of their alkyl chains or the position of the carboxamide group. The unique structure of this compound may confer specific properties, such as enhanced binding affinity to biological targets or improved solubility, making it a valuable compound for various applications.
Properties
CAS No. |
149047-77-8 |
|---|---|
Molecular Formula |
C9H15N3O |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
N-pentan-3-ylimidazole-1-carboxamide |
InChI |
InChI=1S/C9H15N3O/c1-3-8(4-2)11-9(13)12-6-5-10-7-12/h5-8H,3-4H2,1-2H3,(H,11,13) |
InChI Key |
ITTMCTUWHMLWKK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC(=O)N1C=CN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanol](/img/structure/B13156400.png)
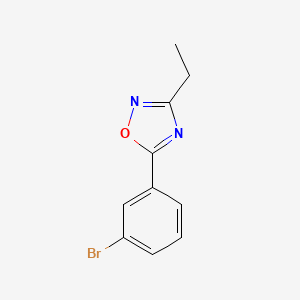


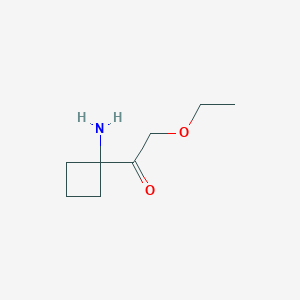

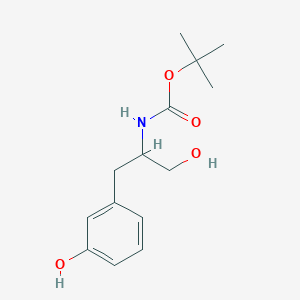

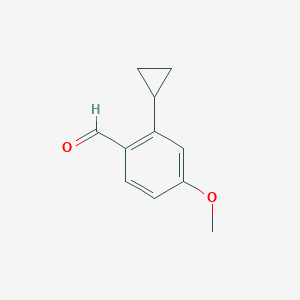
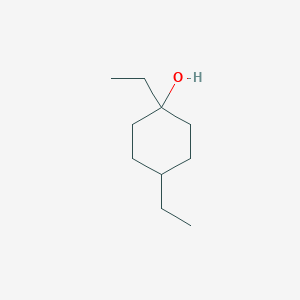
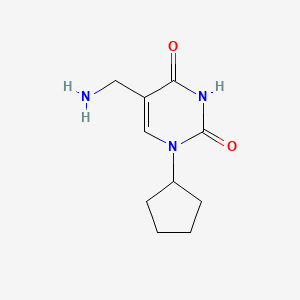
amine](/img/structure/B13156464.png)
